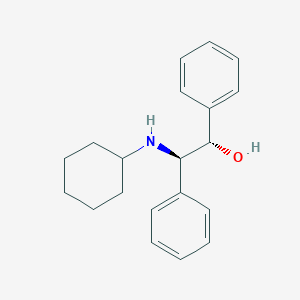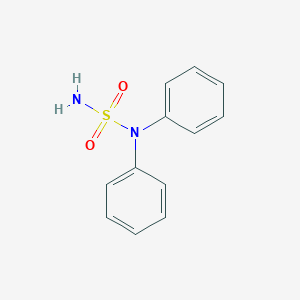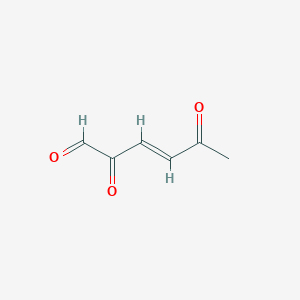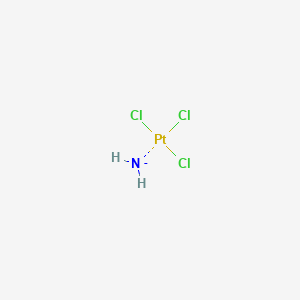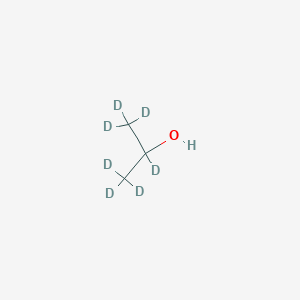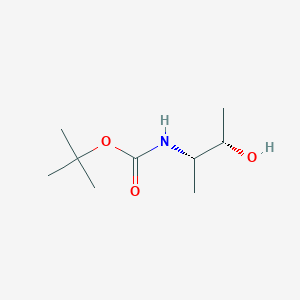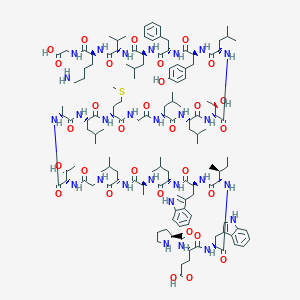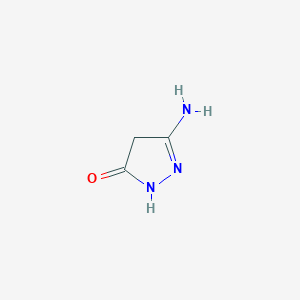
1,1-Bis(4-hidroxifenil)-2-fenilbut-1-eno
Descripción general
Descripción
1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (hereafter referred to as BHPE) is a compound of biological interest due to its potential antiestrogenic and mammary tumor inhibiting properties. It contains a but-1-ene backbone with two phenyl rings and a third phenyl ring at the second carbon. Each of the two phenyl rings at the first carbon is substituted with a hydroxy group at the para position .
Synthesis Analysis
The synthesis of BHPE has been improved over time to provide better yields and cleaner reactions. An improved method for synthesizing BHPE involves fewer steps, milder reaction conditions, and the use of a protective group that is easily attached and removed, thus avoiding by-product formation and enhancing overall yield10.
Molecular Structure Analysis
The molecular structure of BHPE is characterized by the presence of two hydroxyphenyl groups attached to the first carbon of a but-1-ene chain, with a phenyl group attached to the second carbon. This structure is similar to that of other substituted 1,1,2-triphenylbut-1-enes, which have been studied for their antiestrogenic properties and their ability to inhibit mammary tumors .
Chemical Reactions Analysis
BHPE and its derivatives undergo various chemical reactions due to the presence of reactive hydroxy groups. These groups can be converted into esters, carbamates, imidoesters, and ethers, which can maintain or enhance the compound's affinity for the estrogen receptor and its antitumor potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of BHPE derivatives are influenced by the derivatization of the hydroxy groups. For instance, the acetate derivative of BHPE has been found to have better antitumor potency than BHPE itself . The presence of hydroxy groups also plays a crucial role in the compound's interaction with estrogen receptors, which is significant for its biological activity.
Relevant Case Studies
BHPE and its derivatives have been studied for their potential in treating hormone-dependent cancers. For example, certain acetoxy-substituted 1,1,2-triphenylbut-1-enes have shown partial antiestrogenic effects and inhibited the growth of hormone-dependent MCF7 breast cancer cell lines and MXT mammary carcinoma in mice. These effects were comparable to those of tamoxifen, a well-known antiestrogenic drug .
Aplicaciones Científicas De Investigación
Ciencia de los Materiales: Desarrollo Avanzado de Polímeros
1,1-Bis(4-hidroxifenil)-2-fenilbut-1-eno: se utiliza en la síntesis de copoliésteres cardo, que son polímeros con mayor solubilidad y estabilidad térmica . Estos copoliésteres son valiosos para crear materiales para las industrias de la aviación, la automoción y la electrónica debido a sus propiedades mecánicas superiores y su degradación controlable .
Química Orgánica: Síntesis de Polímeros Funcionales
En química orgánica, este compuesto sirve como monómero para producir polímeros con propiedades específicas como una mayor solubilidad y procesabilidad sin comprometer la estabilidad térmica. Esto se logra incorporando anillos de ciclohexano cardo en la cadena principal del polímero .
Nanotecnología: Creación de Materiales Nanoestructurados
Los derivados del compuesto se exploran por su potencial en nanotecnología, particularmente en la creación de materiales nanoestructurados que podrían usarse para recubrimientos, películas y fibras avanzados con propiedades químicas y físicas únicas .
Ciencia Ambiental: Materiales Ecológicos
Los derivados del compuesto podrían utilizarse para desarrollar materiales ecológicos con propiedades autoextinguibles, lo que contribuye a aplicaciones ambientales más seguras y sostenibles .
Electrónica: Aislantes de Alto Rendimiento
La estabilidad térmica y las propiedades de aislamiento eléctrico de los polímeros sintetizados a partir de este compuesto los hacen adecuados para su uso en electrónica, donde pueden contribuir al desarrollo de aislantes y componentes de alto rendimiento .
Este análisis destaca la versatilidad y el potencial de This compound en varios campos científicos, subrayando su importancia como bloque de construcción para materiales y aplicaciones avanzados. Las referencias a estudios y aplicaciones específicas se basan en las últimas investigaciones y patentes disponibles en el campo .
Mecanismo De Acción
Biochemical Pathways
It has been used in the synthesis of copolyesters , suggesting that it may interact with biochemical pathways related to polymer synthesis or degradation.
Pharmacokinetics
The compound is practically insoluble in water , which may affect its absorption and bioavailability
Result of Action
It’s known that the compound has been detected in human blood , suggesting that it can be absorbed into the bloodstream and potentially exert systemic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSDMHGDYTXLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238452 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91221-46-4 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?
A1: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].
Q2: What is a practical application of the compound 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene in medicinal chemistry?
A2: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

